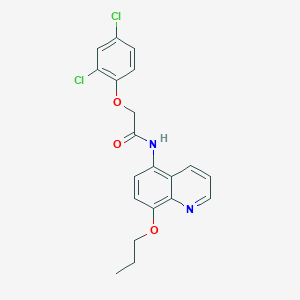

2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophénoxy)-N-(8-propoxyquinoléin-5-yl)acétamide est un composé organique synthétique appartenant à la classe des acétamides. Les composés de cette classe sont souvent utilisés dans diverses applications scientifiques et industrielles en raison de leurs propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 2-(2,4-dichlorophénoxy)-N-(8-propoxyquinoléin-5-yl)acétamide implique généralement la réaction du 2,4-dichlorophénol avec l’acide 8-propoxyquinoléine-5-carboxylique, suivie d’une acylation avec l’anhydride acétique. Les conditions de réaction peuvent inclure l’utilisation d’une base telle que la pyridine et d’un solvant tel que le dichlorométhane.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction similaires, avec une optimisation du rendement et de la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle quinoléine, conduisant à la formation de N-oxydes de quinoléine.

Réduction: Les réactions de réduction peuvent cibler les groupes nitro s’ils sont présents, les convertissant en amines.

Substitution: Le groupe dichlorophénoxy peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperoxybenzoïque.

Réduction: Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium sont souvent utilisés.

Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits

Les principaux produits de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de quinoléine, tandis que les réactions de substitution pourraient produire une variété de dérivés avec différents groupes fonctionnels.

Applications De Recherche Scientifique

2-(2,4-dichlorophénoxy)-N-(8-propoxyquinoléin-5-yl)acétamide peut avoir des applications dans:

Chimie: Comme intermédiaire dans la synthèse de molécules plus complexes.

Biologie: Utilisation potentielle comme sonde dans les dosages biochimiques.

Médecine: Investigations sur ses propriétés pharmacologiques potentielles.

Industrie: Utilisé dans la production de produits chimiques ou de matériaux spécialisés.

Mécanisme D'action

Le mécanisme d’action de ce composé dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Les voies impliquées seraient spécifiques au système biologique étudié.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(2,4-dichlorophénoxy)acétamide

- N-(8-propoxyquinoléin-5-yl)acétamide

- 2-(2,4-dichlorophénoxy)-N-(quinoléin-5-yl)acétamide

Unicité

2-(2,4-dichlorophénoxy)-N-(8-propoxyquinoléin-5-yl)acétamide est unique en raison de la combinaison des groupes dichlorophénoxy et propoxyquinoléine, qui peuvent conférer des propriétés chimiques et biologiques spécifiques que l’on ne retrouve pas dans d’autres composés similaires.

Propriétés

Formule moléculaire |

C20H18Cl2N2O3 |

|---|---|

Poids moléculaire |

405.3 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |

InChI |

InChI=1S/C20H18Cl2N2O3/c1-2-10-26-18-8-6-16(14-4-3-9-23-20(14)18)24-19(25)12-27-17-7-5-13(21)11-15(17)22/h3-9,11H,2,10,12H2,1H3,(H,24,25) |

Clé InChI |

ZKHSZGPKRWPQIX-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11302422.png)

![N-(3,4-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11302423.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11302434.png)

![1-(4-Methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302440.png)

![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11302444.png)

![2-ethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]butanamide](/img/structure/B11302454.png)

![1-[2-(naphthalen-1-yloxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11302461.png)

![2-methyl-N-(2-{5-oxo-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)propanamide](/img/structure/B11302476.png)

![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11302483.png)

![9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302484.png)

![3-ethoxy-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-1-propanamine](/img/structure/B11302490.png)

![N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302491.png)

![N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11302506.png)